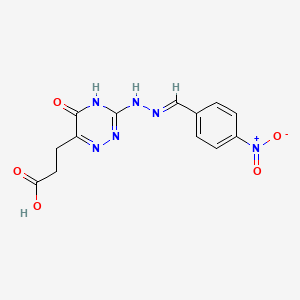

(E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

描述

属性

IUPAC Name |

3-[3-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O5/c20-11(21)6-5-10-12(22)15-13(18-16-10)17-14-7-8-1-3-9(4-2-8)19(23)24/h1-4,7H,5-6H2,(H,20,21)(H2,15,17,18,22)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUIHRQDZAWHPI-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 370.36 g/mol. The structural complexity includes a hydrazine moiety linked to a triazine core, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N6O4 |

| Molecular Weight | 370.36 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Hydrazone Formation : The reaction between 4-nitrobenzaldehyde and hydrazine hydrate to yield the corresponding hydrazone.

- Cyclization : The hydrazone undergoes cyclization with appropriate α-keto acids to form the triazine structure.

- Purification : The crude product is purified using recrystallization techniques.

Antimicrobial Activity

Research indicates that derivatives of hydrazones exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 512 µg/mL against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays using human cancer cell lines such as H1299 (non-small cell lung cancer) revealed promising results:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | H1299 | 12.5 |

The IC50 values indicate that this compound exhibits potent cytotoxicity compared to established chemotherapeutics like gefitinib .

The biological activity of this compound is believed to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- DNA Interaction : It may interact with DNA or RNA structures, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated a correlation between structural modifications and increased antibacterial potency .

- Anticancer Screening : A comprehensive study evaluated the cytotoxic effects on multiple cancer cell lines, demonstrating that modifications in the hydrazone structure significantly impacted IC50 values and selectivity towards cancerous cells .

科学研究应用

This compound has been studied for its antimicrobial and anticancer properties. Research indicates that derivatives of hydrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to (E)-3-(3-(2-(4-nitrobenzylidene)hydrazinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can reduce cell viability in A549 non-small cell lung cancer cells by over 50%, suggesting a promising anticancer activity .

Antimicrobial Properties

Hydrazone derivatives have been evaluated for their effectiveness against a range of pathogens. The presence of the nitro group in the benzylidene moiety enhances the antimicrobial activity of these compounds. In vitro studies demonstrated that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural features contribute to its potential as an anticancer agent. Specifically, modifications to the hydrazone structure can influence its ability to induce apoptosis in cancer cells. The compound's efficacy was compared to standard chemotherapeutics like doxorubicin and cisplatin, showcasing significant cytotoxicity against cancer cell lines .

Case Studies

A selection of case studies illustrates the applications and effectiveness of this compound:

Case Study: Anticancer Efficacy

In a study published in MDPI, researchers synthesized a series of hydrazone derivatives and tested their anticancer properties on A549 cells. The results indicated that specific substitutions on the hydrazone framework significantly enhanced cytotoxicity compared to standard treatments .

Case Study: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial activity of various hydrazone derivatives against WHO priority pathogens. The findings revealed that certain derivatives showed potent antibacterial activity, especially against resistant strains .

Summary Table of Applications

常见问题

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including condensation, cyclization, and purification. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve reaction efficiency for hydrazine coupling and triazine ring formation .

- Catalysts : Bases like K₂CO₃ or triethylamine are used to deprotonate intermediates and accelerate hydrazone bond formation .

- Temperature control : Maintain 60–80°C for condensation steps to avoid side reactions (e.g., nitro group reduction) .

- Purification : Use column chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. How can spectroscopic methods confirm the compound’s structure?

- ¹H/¹³C NMR : Identify protons and carbons in the 4-nitrobenzylidene, triazine, and propanoic acid moieties. For example, the nitrobenzylidene proton appears as a singlet at δ 8.2–8.5 ppm .

- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydrazinyl (N–H, ~3300 cm⁻¹) groups .

- Elemental analysis : Validate empirical formula consistency (e.g., C, H, N, O ratios) .

Q. What strategies improve solubility for in vitro assays?

- pH adjustment : Use buffered solutions (pH 7–8) to deprotonate the propanoic acid group, enhancing aqueous solubility .

- Co-solvents : Add DMSO (<5% v/v) to maintain stability in biological media without denaturing proteins .

Q. How to assess stability under experimental storage conditions?

- Accelerated stability studies : Store at 4°C, 25°C, and 40°C for 1–4 weeks, then analyze via HPLC to detect degradation products (e.g., hydrolyzed hydrazine bonds) .

- Light sensitivity : Protect from UV exposure by using amber vials, as nitro groups are prone to photoreduction .

Q. What in vitro bioassays are suitable for initial activity screening?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .

- Enzyme inhibition : Test against targets like dihydrofolate reductase (DHFR) due to structural similarity to triazine-based inhibitors .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, incubation times) to minimize variability .

- Meta-analysis : Compare data across studies using tools like PRISMA to identify confounding factors (e.g., solvent differences, impurity levels) .

Q. What computational methods predict interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to DHFR, focusing on hydrogen bonding with the triazine core and nitrobenzylidene π-stacking .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .

Q. How to design derivatives to enhance selectivity?

- SAR studies : Modify the nitro group (e.g., replace with CF₃ or Cl) to alter electron-withdrawing effects and steric bulk .

- Prodrug approaches : Esterify the propanoic acid to improve membrane permeability, with hydrolysis in vivo restoring activity .

Q. What mechanistic studies elucidate the compound’s reactivity?

Q. How to integrate findings into broader medicinal chemistry frameworks?

Q. Methodological Notes

- Synthesis : Prioritize reproducibility by documenting reaction times, solvent ratios, and purification yields .

- Data interpretation : Use statistical tools (e.g., ANOVA for bioassay data) and address outliers via Grubbs’ test .

- Ethical compliance : Ensure all biological testing follows institutional guidelines for compound handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。